molecular formula C13H17IO B12589170 Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- CAS No. 651057-18-0

Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-

Cat. No.: B12589170
CAS No.: 651057-18-0
M. Wt: 316.18 g/mol
InChI Key: OUQDICUAJNFWSV-STQMWFEESA-N
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Description

Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This specific compound is notable for its unique structure, which includes an iodine atom and a phenylpropyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.

    Phenylpropyl Group Addition: The phenylpropyl group is introduced through a series of reactions, including alkylation and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Nucleophiles: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce deiodinated compounds.

Scientific Research Applications

Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The iodine atom and phenylpropyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan: The parent compound with a simpler structure.

    Tetrahydrofuran: A related compound with a saturated furan ring.

    Phenylpropyl Furan: A compound with a similar phenylpropyl group but lacking the iodine atom.

Uniqueness

Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- is unique due to the presence of the iodine atom and the specific stereochemistry of the phenylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

651057-18-0

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2S)-2-[(1S)-1-iodo-3-phenylpropyl]oxolane

InChI

InChI=1S/C13H17IO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13-/m0/s1

InChI Key

OUQDICUAJNFWSV-STQMWFEESA-N

Isomeric SMILES

C1C[C@H](OC1)[C@H](CCC2=CC=CC=C2)I

Canonical SMILES

C1CC(OC1)C(CCC2=CC=CC=C2)I

Origin of Product

United States

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